molecular formula C19H19N3O4 B5309950 N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide

Cat. No. B5309950
M. Wt: 353.4 g/mol
InChI Key: DWRSWCJWRCOZHG-UHFFFAOYSA-N
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Description

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide, also known as ALM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide exerts its biological effects by modulating various signaling pathways and molecular targets. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide has also been shown to induce apoptosis and inhibit the proliferation of cancer cells by regulating the expression of various genes and proteins involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models. N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide has been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising drug candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide has several advantages for lab experiments, including its availability, ease of synthesis, and low toxicity. However, its limited solubility in water and some organic solvents can pose a challenge for its use in certain experiments. N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide also requires further investigation to determine its optimal dosage and administration route for different applications.

Future Directions

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide has several potential future directions for research, including its use as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and molecular targets. N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide can also be further modified to improve its pharmacological properties, such as solubility and bioavailability. Additionally, N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide can be investigated for its potential applications in other fields, such as agriculture and food industry.

Synthesis Methods

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide can be synthesized through a multi-step process starting with the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid ethyl ester. This intermediate is then reacted with allyl bromide to form N-allyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-carboxamide, which is further reacted with 2-methyl-3-furoic acid to obtain N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide.

Scientific Research Applications

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial properties. N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide has also been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-N-prop-2-enylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-10-22(19(23)16-9-11-25-13(16)2)12-17-20-18(21-26-17)14-5-7-15(24-3)8-6-14/h4-9,11H,1,10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSWCJWRCOZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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